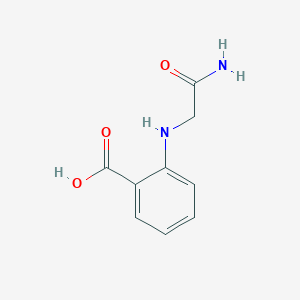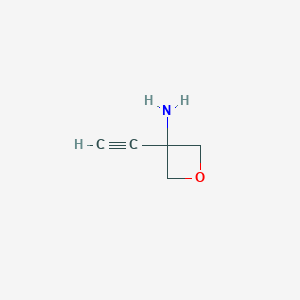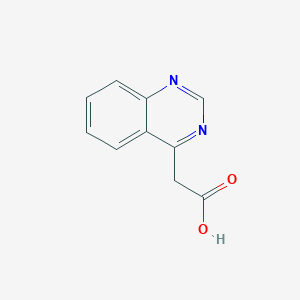![molecular formula C10H20N2 B12284629 3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpropyl)-3-azabicyclo[311]heptan-6-amin ist eine bicyclische Aminverbindung mit einer einzigartigen Struktur, die ein Bicyclo[311]heptan-Gerüst umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-Methylpropyl)-3-azabicyclo[31Eine gängige Methode beinhaltet die Cyclisierung eines geeigneten Vorläufers, wie z. B. eines 1,6-Enins, unter Verwendung einer kupfer(I)-katalysierten intramolekularen [2+2]-Cycloadditionsreaktion . Diese Reaktion bietet einen direkten Zugang zur Herstellung des gespannten und verbrückten bicyclischen Systems.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung des Synthesewegs für die Großproduktion beinhalten. Dazu könnte die Verwendung von kontinuierlichen Fließreaktoren zur Verbesserung der Reaktionsausbeute und -effizienz sowie die Entwicklung kostengünstiger Katalysatoren und Reagenzien gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Oxoverbindungen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Amin-Derivate umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat zur Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid zur Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und Lösungsmittel, die die gewünschten Umwandlungen ermöglichen.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxoverbindungen liefern, während die Reduktion verschiedene Amin-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Es kann in der Untersuchung von Enzyminteraktionen und als Ligand in Rezeptorbindungsstudien verwendet werden.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und deren Aktivität zu modulieren. Dies kann zu verschiedenen biologischen Wirkungen führen, abhängig vom jeweiligen Ziel und dem beteiligten Pathway.
Wirkmechanismus
The mechanism of action of 3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6,6-Dimethyl-2-(2-methylpropyl)-bicyclo[3.1.1]heptan-3-on
- 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-on
Einzigartigkeit
3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amin ist aufgrund des Vorhandenseins der Aminogruppe in seiner bicyclischen Struktur einzigartig. Dieses Merkmal unterscheidet es von anderen ähnlichen Verbindungen und trägt zu seinen spezifischen chemischen und biologischen Eigenschaften bei.
Eigenschaften
Molekularformel |
C10H20N2 |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
3-(2-methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine |
InChI |
InChI=1S/C10H20N2/c1-7(2)4-12-5-8-3-9(6-12)10(8)11/h7-10H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
RKQCXMXBSOJGHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CC2CC(C1)C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)


![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)
![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)


![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)






